

Spectroscopic Confirmation of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane Derivatives

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

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Executive Summary: The Structural Mandate

In the development of arylboronates for Suzuki-Miyaura cross-coupling or pharmacophore installation, the choice of the boronic ester moiety is rarely arbitrary. While pinacol esters (Bpin) are the industry standard for stability, 1,3,2-dioxaborinanes (six-membered cyclic esters) offer a distinct reactivity profile.

This guide focuses on the spectroscopic validation of **2-(2-Chlorophenyl)-1,3,2-dioxaborinane** derivatives. Specifically, we compare the unsubstituted 1,3-propanediol ester against its more robust analogue, the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol ester), and the precursor 2-chlorophenylboronic acid.

Key Technical Insight: The primary challenge in characterizing these derivatives is distinguishing the intact ester from its hydrolysis product (the free boronic acid). This guide provides a self-validating spectroscopic workflow to ensure structural integrity.

Comparative Spectroscopic Analysis

The following data consolidates NMR and IR signatures to allow for rapid differentiation between the cyclic ester, the free acid, and the "ate" complex (often formed during base-catalyzed coupling).

Table 1: Diagnostic Chemical Shifts & Vibrational Modes[1]

Feature	2-(2-Cl-Ph)-1,3,2-dioxaborinane (Unsubstituted)	2-(2-Cl-Ph)-5,5-dimethyl-1,3,2-dioxaborinane (Neopentyl)	2-Chlorophenylboronic Acid (Free Acid)
Stability	Low (Hydrolytically Labile)	Moderate (Sterically Stabilized)	N/A (Equilibrium End-Point)
B NMR	29–31 ppm (Broad)	26–28 ppm (Broad)	29–32 ppm (Broad)
H NMR (Backbone)	4.15 (t, , O-CH) 2.05 (quint, , C-CH -C)	3.77 (s, , O-CH) 1.02 (s, , -CH)	N/A (No aliphatic backbone)
H NMR (Aromatic)	7.3–7.8 ppm (Shifted vs Acid)	7.3–7.8 ppm (Distinct pattern)	7.3–7.9 ppm
IR (ATR)	~1310–1340 cm No broad OH	~1300–1330 cm No broad OH	~3200–3400 cm (Broad) ~1340 cm
Key Impurity Signal	Broad singlet ~4.5–5.0 ppm (Free OH from hydrolysis)	Broad singlet ~4.5–5.0 ppm (Free OH from hydrolysis)	N/A

“

Critical Note on

B NMR: Both the ester and the free acid exhibit trigonal planar geometry (boron), resulting in similar chemical shifts (~30 ppm).

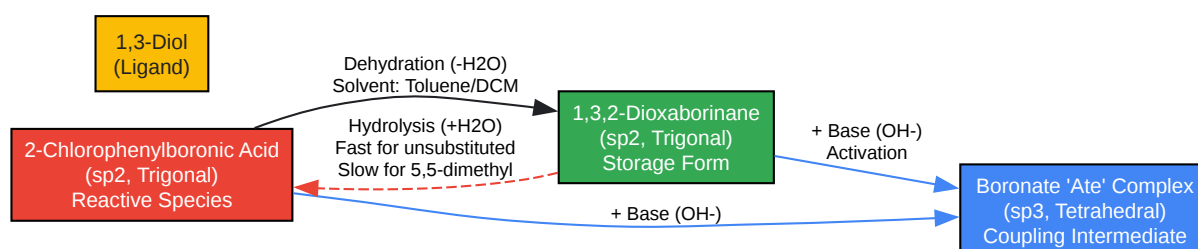
B NMR cannot definitively distinguish the ester from the acid. You must rely on

H NMR integration of the backbone vs. aromatic protons to confirm ester formation.

Mechanistic Visualization: Stability & Hydrolysis[2]

The six-membered dioxaborinane ring is less strained than the five-membered dioxaborolane (pinacol), but it is generally more susceptible to hydrolysis due to conformational flexibility. The 5,5-dimethyl substitution (neopentyl) introduces the Thorpe-Ingold effect (gem-dimethyl effect), significantly enhancing stability.

Figure 1: Equilibrium and Hydrolysis Pathways



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Caption: The equilibrium between the free acid and the dioxaborinane ester. Note that base activation converts both species to the same tetrahedral 'ate' complex (~5-10 ppm).

Experimental Protocol: Synthesis & Validation

This protocol is designed for the 5,5-dimethyl-1,3,2-dioxaborinane derivative due to its superior handling properties. If the unsubstituted derivative is required, substitute neopentyl glycol with 1,3-propanediol and strictly exclude moisture.

Phase 1: Condensation (The "Self-Validating" Workflow)

Reagents:

- 2-Chlorophenylboronic acid (1.0 equiv)
- Neopentyl glycol (1.05 equiv)
- Solvent: Toluene (for Dean-Stark) or Anhydrous DCM (with MgSO
)

Step-by-Step Methodology:

- Dissolution: Charge a flame-dried round-bottom flask with 2-chlorophenylboronic acid (e.g., 5.0 mmol) and neopentyl glycol (5.25 mmol). Add anhydrous DCM (20 mL).
- Dehydration: Add anhydrous MgSO
(2.0 g) to the stirring solution.
 - Why? This acts as a chemical desiccant to drive the equilibrium forward (Le Chatelier's principle) without requiring high heat.
- Reaction: Stir at Room Temperature (RT) for 16 hours under Argon.
- Filtration: Filter the mixture through a fritted glass funnel to remove hydrated MgSO
.
- Concentration: Evaporate the solvent under reduced pressure.
- Validation (The "Stop/Go" Point):

- Take a crude

H NMR in CDCl₃

.

- Check: Look for the disappearance of the broad boronic acid O-H protons (~4.0–6.0 ppm, concentration dependent).
- Check: Verify the ratio of Aromatic protons (4H) to Neopentyl CH

(4H) is exactly 1:1.

Phase 2: Purification

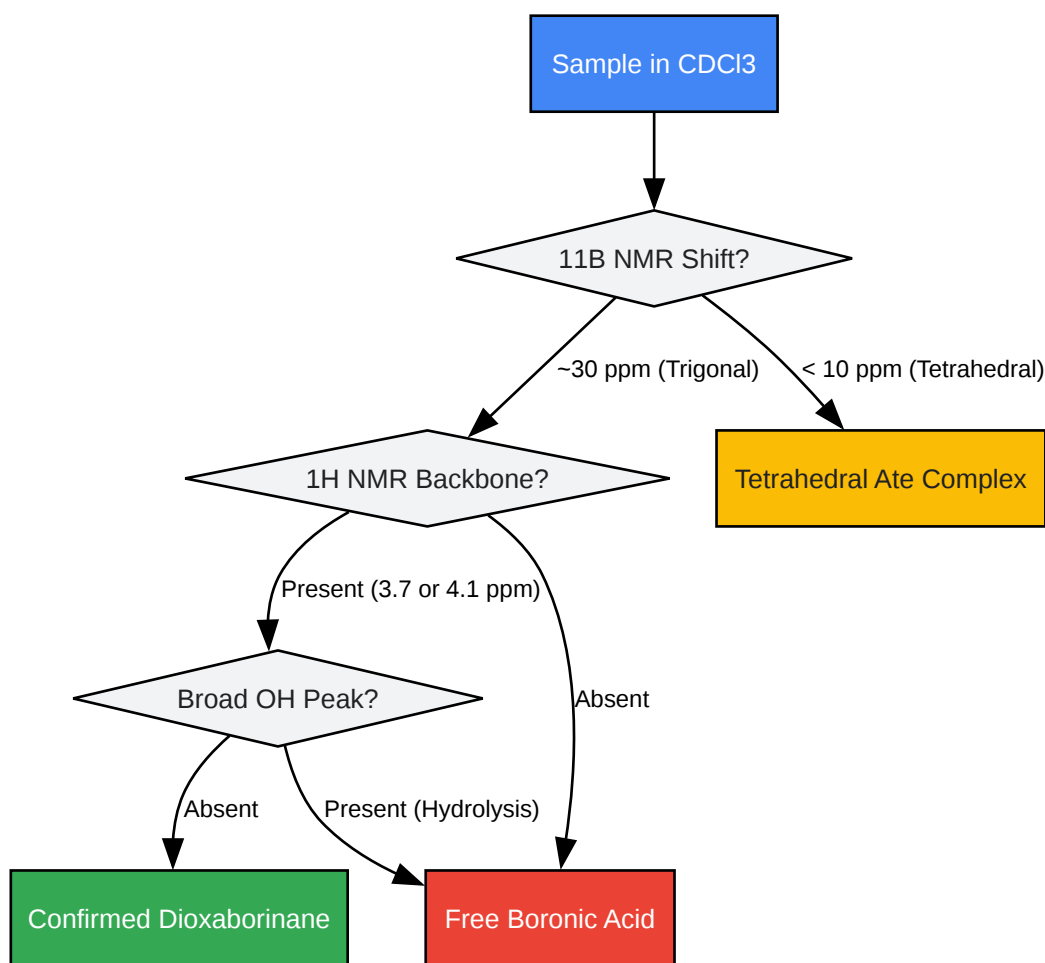
- Method: Recrystallization from Hexane/EtOAc is preferred over column chromatography, as silica gel can induce hydrolysis of cyclic boronic esters.
- Yield Target: >90% is typical for this condensation.

Performance Comparison: Dioxaborinane vs. Alternatives

Why choose a dioxaborinane over the ubiquitous pinacol ester?

Parameter	1,3,2-Dioxaborinane (6-membered)	Pinacol Ester (Bpin, 5-membered)	MIDA Boronate
Atom Economy	High (Ligand MW ~76-104 g/mol)	Moderate (Ligand MW 118 g/mol)	Low (Ligand MW large)
Hydrolytic Stability	Low to Moderate. Unsubstituted hydrolyzes in minutes in wet solvent. 5,5-dimethyl is stable for days.	High. Stable to chromatography and aqueous workups.	Very High. Requires base hydrolysis to activate.
Reactivity (Suzuki)	High. Hydrolyzes faster to the active free acid species in reaction media.	Moderate. Slow release of free acid can sometimes retard coupling rates.	Latent. Must be deprotected first.
Crystallinity	Generally good solids (esp. neopentyl). ^{[1][2][3]}	Often oils or low-melting solids.	Excellent solids.

Figure 2: Spectroscopic Logic Flow for Identification



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Caption: Decision tree for interpreting NMR data. Note that ^{11}B NMR alone is insufficient to distinguish the ester from the acid; ^1H NMR is required.

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